molecular formula C9H12N2 B2940084 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1823882-07-0

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

Cat. No. B2940084
CAS RN: 1823882-07-0
M. Wt: 148.209
InChI Key: UCPWUOBCYJSJSJ-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are related to the compound , has been reported in the literature . The starting material, 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine, was reacted with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 6-chloro-2,3-dihydro-3,3-dimethyl-1H-Pyrrolo [3,2-b]pyridine, have been reported. It has a predicted boiling point of 267.3±40.0 °C and a predicted density of 1.154±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Interactions

  • 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine derivatives have been synthesized through various chemical reactions, demonstrating their potential in creating complex heterocyclic compounds. For example, a study by Yavari, Sabbaghan, and Hossaini (2006) showed that pyridine reacts with hexachloroacetone to produce indolizines, highlighting its role in synthesizing bridgehead N-heterocycles (Yavari, Sabbaghan, & Hossaini, 2006).
  • Another study by Jeschke et al. (2005) reported the synthesis of racemic 3,4a-dimethyl-4a,5a,8a,8b-tetrahydro-6H-pyrrolo[3',4':4,5]furo[3,2-b]pyridine-6,8(7H)-diones, which showed strong efficacy against parasitic nematodes (Jeschke et al., 2005).

Pharmacological Applications

  • In a study by Dionne et al. (1986), N,N-dimethyl-6,7,8,9-tetrahydro-3H,10H-pyrrolo[3,2-a] carbazol-7-amine, a pyrrolo analogue, was investigated for its in vitro inotropic activity, demonstrating its potential in cardiac therapeutics (Dionne et al., 1986).
  • A more recent study by Mallisetty et al. (2023) focused on pyrrolyl-pyridine heterocyclic compounds, highlighting their significant anticancer activity against human cervical and breast cancer cell lines (Mallisetty et al., 2023).

Novel Synthesis Methods

  • The research by Chudinov et al. (2007) on novel routes to N-amino-1H-pyrrolo[2,3-b]pyridines from α-hydroxyarylalkyl ketones and hydrazines provides insights into innovative synthetic methods for creating these compounds (Chudinov et al., 2007).

Future Directions

The future directions for research on 1H-pyrrolo[2,3-b]pyridine derivatives could involve further exploration of their potential as FGFR inhibitors, given their potent activities against FGFR1, 2, and 3 . This could include the development of new synthetic methods, further investigation of their biological activities, and the design and synthesis of new leads to treat various diseases .

properties

IUPAC Name

3,3-dimethyl-1,2-dihydropyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-9(2)6-11-8-3-4-10-5-7(8)9/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPWUOBCYJSJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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